N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H12ClN5O2 and its molecular weight is 353.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical synthesis of compounds related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide involves complex reactions to form novel derivatives with potential biological activities. For instance, the synthesis of benzofuran and tetrazole derivatives has been explored, revealing the detailed characterization of these compounds through spectral and elemental analysis. These synthetic pathways are crucial for developing new molecules with enhanced biological activities (Idrees et al., 2019; Idrees et al., 2020).
Antimicrobial Screening
The antimicrobial potential of derivatives of this compound has been a significant focus. These compounds have been screened for their efficacy against a range of pathogenic microorganisms, demonstrating varying degrees of antibacterial activity. This research suggests the potential of these compounds to be developed into new antimicrobial agents (Idrees et al., 2019; Idrees et al., 2020).
Anticancer Evaluation
Research has also extended to evaluating the anticancer properties of related compounds, where novel derivatives have been synthesized and tested against various cancer cell lines. These studies are pivotal for discovering new therapeutic agents against cancer, highlighting the diverse applications of this compound derivatives in oncology (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to inhibit the hypoxia-inducible factor (hif-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) .
Biochemical Pathways
Benzofuran derivatives have been reported to inhibit the hypoxia-inducible factor (hif-1) pathway , which plays a crucial role in cellular response to low oxygen conditions. Inhibition of this pathway can affect various downstream effects, including cell proliferation, angiogenesis, and energy metabolism.
Result of Action
Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may induce cell death, inhibit cell proliferation, or modulate immune response.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2/c18-12-5-7-13(8-6-12)23-16(20-21-22-23)10-19-17(24)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYQPBCZVFOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.